molecular formula C9H11FO B7896373 (R)-1-(2-Fluoro-4-methylphenyl)ethan-1-ol

(R)-1-(2-Fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B7896373
M. Wt: 154.18 g/mol
InChI Key: ULWRQNPVTIMXSU-SSDOTTSWSA-N
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Description

®-1-(2-Fluoro-4-methylphenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a fluoro and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-4-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the corresponding alkene. Common reagents used in these reactions include:

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Asymmetric Hydrogenation: Catalysts such as rhodium complexes with chiral ligands under hydrogen gas.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction to the corresponding alkane using strong reducing agents.

    Substitution: Halogenation or nitration of the phenyl ring under specific conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Halogenation using bromine in carbon tetrachloride or nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: The corresponding ketone.

    Reduction: The corresponding alkane.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-4-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluoro and methyl groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Fluoro-4-methylphenyl)ethan-1-ol: The enantiomer of the compound with potentially different biological activity.

    1-(2-Fluoro-4-methylphenyl)ethan-1-one: The corresponding ketone.

    1-(2-Fluoro-4-methylphenyl)ethane: The fully reduced alkane.

Uniqueness

®-1-(2-Fluoro-4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the specific positioning of the fluoro and methyl groups, which can significantly influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

(1R)-1-(2-fluoro-4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWRQNPVTIMXSU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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